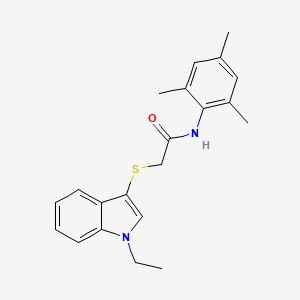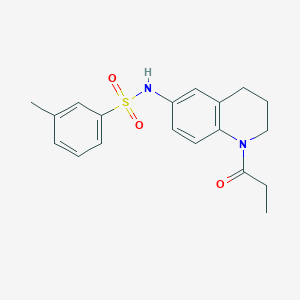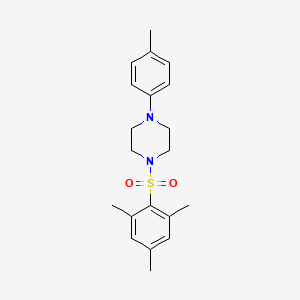![molecular formula C21H20N4O3S B2624289 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1797245-03-4](/img/structure/B2624289.png)
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that features prominently in the realm of organic chemistry. It is characterized by a unique blend of structural units, including a cyclopropyl group, a pyrazole ring, and a benzoxazole moiety. The intricate arrangement of these functionalities imbues the compound with a distinct set of physicochemical properties, making it a subject of interest across various research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. The process starts with the preparation of the intermediates:
Synthesis of the Pyrazole Intermediate: : This involves the cyclization of appropriate hydrazines with 1,3-diketones under acidic conditions.
Formation of the Benzoxazole Unit: : This is achieved via the condensation of o-aminophenols with carboxylic acids or their derivatives, employing dehydrating agents like phosphorus oxychloride or polyphosphoric acid.
Coupling Reaction: : The final step involves the coupling of the synthesized intermediates using linkers such as 2-bromoethylamine under basic conditions, often catalyzed by palladium or copper catalysts.
Industrial Production Methods
Industrial synthesis may utilize continuous flow techniques to enhance efficiency and scalability. The use of microreactors ensures precise control over reaction parameters, leading to higher yields and purities. Green chemistry principles, including solvent recycling and energy-efficient methodologies, are also increasingly integrated into the production processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide undergoes various chemical transformations:
Oxidation: : Oxidative conditions, employing reagents like potassium permanganate or chromium trioxide, can modify the pyrazole or thiophene moieties.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogenation catalysts can reduce specific functional groups within the compound.
Substitution: : Nucleophilic substitution reactions can occur at electrophilic sites, facilitated by bases like sodium hydride or organometallic reagents.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution Reagents: : Sodium hydride, organolithium reagents.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: : As a ligand in metal-catalyzed reactions, aiding in the synthesis of complex molecules.
Biology: : Investigation of its interactions with various biological targets, potentially serving as a tool in biochemical assays.
Medicine: : Exploration of its pharmacological properties, including potential roles in modulating enzyme activity or receptor binding.
Industry: : Use in material sciences, particularly in the development of organic electronic materials or as a precursor for specialized polymers.
Wirkmechanismus
The compound's mechanism of action is intricate and involves several molecular interactions:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: : The specific pathways depend on the biological system but could involve signal transduction pathways, enzymatic catalysis, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Comparing N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide to similar compounds:
N-(2-(5-cyclopropyl-3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: : Similar structure but with a furan ring instead of thiophene, potentially altering its electronic properties and reactivity.
N-(2-(5-cyclopropyl-3-(pyridyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: : The pyridine ring introduces different nitrogen positioning, influencing its basicity and interactions with biological targets.
N-(2-(5-cyclopropyl-3-(phenyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: : A phenyl ring imparts different steric and electronic characteristics compared to the thiophene ring.
The unique combination of the pyrazole, thiophene, and benzoxazole units in the original compound imparts distinct properties that are leveraged in various applications.
Voilà, a thorough exploration of your compound!
Eigenschaften
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-20(13-24-16-4-1-2-5-18(16)28-21(24)27)22-9-10-25-17(14-7-8-14)12-15(23-25)19-6-3-11-29-19/h1-6,11-12,14H,7-10,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDHLZRJZHSLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2624209.png)
![N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2624212.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2624213.png)



![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide](/img/structure/B2624219.png)
![4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2624220.png)



![(3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2624229.png)
